Magnesium dichromate

Description

Properties

CAS No. |

14104-85-9 |

|---|---|

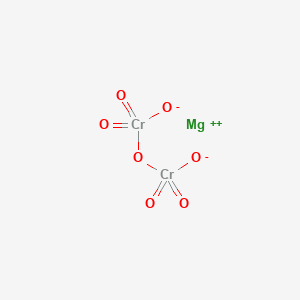

Molecular Formula |

Cr2MgO7 |

Molecular Weight |

240.29 g/mol |

IUPAC Name |

magnesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.Mg.7O/q;;+2;;;;;;2*-1 |

InChI Key |

GIOZLVMCHDGNNZ-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Mg+2] |

physical_description |

Calcium dichromate is soluble in water; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Magnesium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium dichromate (MgCr₂O₇). It details the established synthetic routes to its hydrated forms, including experimental protocols and reaction mechanisms. A thorough examination of its physicochemical properties is presented, supported by a summary of available analytical data from techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and vibrational and electronic spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in inorganic synthesis, materials science, and drug development by consolidating the current knowledge on this compound and providing a foundation for future investigations and applications.

Introduction

This compound, with the chemical formula MgCr₂O₇, is an inorganic compound that exists as a bright red crystalline solid.[1][2] As a potent oxidizing agent, it finds applications in various chemical processes.[1][2] The compound is typically encountered in its hydrated forms, most notably as a pentahydrate (MgCr₂O₇·5H₂O) and a monohydrate (MgCr₂O₇·H₂O). The synthesis and characterization of this compound are of interest due to its potential applications in catalysis, as a corrosion inhibitor, and in the preparation of other chromium-containing materials.[2] This guide aims to provide a detailed technical overview of its synthesis and a comprehensive summary of its characterized properties.

Synthesis of this compound Hydrates

The primary route for the synthesis of this compound hydrates involves the reaction of magnesium oxide (MgO) with chromium trioxide (CrO₃) in an aqueous solution. The degree of hydration of the final product is dependent on the crystallization conditions.

Synthesis of this compound Pentahydrate (MgCr₂O₇·5H₂O)

Experimental Protocol:

-

Reaction Mixture Preparation: To a solution of 2500 g of technical grade chromium trioxide (CrO₃) in 5 liters of water, 500 g of magnesium oxide (U.S.P. grade) is slowly added with continuous agitation.

-

pH Adjustment: The pH of the resulting solution is carefully adjusted to a range of 2.8-3.0 by the addition of either magnesium oxide or chromium trioxide as needed. The pH should be monitored using a glass electrode meter.

-

Purification (Optional): If the solution exhibits a dark color due to the presence of Cr³⁺ impurities, electrolytic oxidation can be performed at 4-6 V using lead electrodes to remove these impurities.

-

Concentration and Crystallization: The solution is filtered and then concentrated by heating to a volume of approximately 2.5 liters, corresponding to a specific gravity of about 1.7 at 100°C. To induce crystallization, the solution can be seeded. Seeding can be achieved by wetting a glass rod with the solution, partially drying it over a low flame to form a crust, and adding this crust to the main solution. Alternatively, a small sample can be chilled to induce crystal formation and the resulting slurry returned to the bulk solution.

-

Isolation and Drying: Upon cooling to room temperature, a crop of bright red-orange crystals of this compound pentahydrate is obtained. The crystals are isolated by centrifugation and dried by passing a stream of dry air over the material in a rotating dryer at 50°C.

Logical Workflow for MgCr₂O₇·5H₂O Synthesis:

Caption: Workflow for the synthesis of this compound pentahydrate.

Synthesis of this compound Monohydrate (MgCr₂O₇·H₂O)

Experimental Protocol:

-

Initial Solution Preparation: A solution of this compound is prepared as described for the pentahydrate synthesis.

-

pH Adjustment: The pH of the solution is reduced to 2 by the addition of chromic acid. This step is crucial to prevent the precipitation of magnesium chromate (B82759) during the subsequent concentration step.

-

Concentration and Crystallization: The solution is concentrated by boiling until it reaches a density of 1.9, at which point crystals will begin to separate.

-

Isolation and Drying: A yield of approximately 35% is typically collected. The resulting brick-red, deliquescent crystals are separated.

It is important to note that the anhydrous form of this compound cannot be readily prepared by heating the hydrates, as this leads to decomposition.

Physicochemical Properties and Characterization

General Properties

This compound is a bright red, crystalline, and deliquescent solid.[1] It is highly soluble in water and also shows solubility in ethanol.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | MgCr₂O₇ | [2] |

| Molar Mass | 240.29 g/mol | [2] |

| Appearance | Bright red crystalline solid | [1][2] |

| Hydrated Forms | MgCr₂O₇·5H₂O, MgCr₂O₇·H₂O |

Crystallographic Data

Table 2: Crystallographic Data for MgCr₂O₇·2[(CH₂)₆N₄]·6H₂O

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | a = 10.02 Å, b = 13.68 Å, c = 9.81 Å α = 96.1°, β = 87.9°, γ = 101.0° |

| Dichromate Ion Geometry | Two nearly tetrahedral CrO₄ groups joined by a shared oxygen atom. Bridging Cr-O(B) distance (mean): 1.803 Å Terminal Cr-O distance (mean): 1.615 Å Cr(1)-O(B)-Cr(2) angle: 127.9° |

Note: This data is for the complex and not pure this compound.

Thermal Analysis

Thermal analysis of this compound hydrates reveals a stepwise dehydration process followed by decomposition at higher temperatures.

-

Dehydration: Heating this compound pentahydrate (MgCr₂O₇·5H₂O) results in the loss of four water molecules to form the monohydrate (MgCr₂O₇·H₂O). The transition between the pentahydrate and monohydrate occurs at approximately 89.4°C.

-

Decomposition: Further heating of the monohydrate to temperatures between 300-320°C leads to partial decomposition, forming magnesium chromite (MgCr₂O₄), magnesium chromate (MgCrO₄), oxygen, and chromic chromates. Studies on related systems, such as magnesium-potassium dichromate, show endothermic decomposition events at higher temperatures, for instance between 575°C and 630°C, with the formation of magnesium chromite.[3]

Thermal Decomposition Pathway:

Caption: Thermal decomposition pathway of this compound pentahydrate.

Vibrational Spectroscopy (IR and Raman)

Specific infrared (IR) and Raman spectra for this compound are not extensively reported. However, the vibrational spectra of dichromate salts are well-characterized. The dichromate ion (Cr₂O₇²⁻) possesses a bent Cr-O-Cr bridge and exhibits characteristic vibrational modes.

Table 3: Expected Vibrational Modes for the Dichromate Ion

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 950 - 850 | Symmetric and asymmetric stretching of terminal Cr=O bonds |

| 800 - 750 | Asymmetric stretching of the Cr-O-Cr bridge |

| 600 - 500 | Symmetric stretching of the Cr-O-Cr bridge |

| Below 450 | Bending and deformation modes of O-Cr-O and Cr-O-Cr |

Note: These are general ranges for the dichromate ion and may vary slightly for this compound.

UV-Visible Spectroscopy

The UV-Visible spectrum of the dichromate ion in an aqueous solution is characterized by two main absorption bands in the UV and visible regions, which are attributed to charge-transfer transitions from oxygen ligands to chromium. The exact positions of the absorption maxima (λ_max) can be influenced by the pH of the solution due to the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions. In acidic solutions, where the dichromate ion predominates, the solution is orange-red.

Expected UV-Vis Absorption for Dichromate Ion:

Caption: Schematic of the expected UV-Vis absorption regions for the dichromate ion.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It is classified as a hazardous substance and is toxic.[1][2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key aspects of the synthesis and characterization of this compound. The synthesis of its hydrated forms from magnesium oxide and chromium trioxide is a well-established procedure. The physicochemical properties, including its thermal behavior, have been outlined, although a need for more detailed quantitative data, particularly crystallographic and spectroscopic information for the pure compound, remains. The information presented here serves as a foundational resource for scientists and researchers, enabling a better understanding of this compound for its potential applications. Further research is encouraged to fill the existing gaps in the characterization of this interesting inorganic compound.

References

Unveiling the Elusive Crystal Structure of Magnesium Dichromate Hexahydrate: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystal structure of magnesium dichromate hexahydrate (MgCr₂O₇·6H₂O). Despite extensive searches of crystallographic databases, the specific crystal structure of pure this compound hexahydrate has not been publicly documented. This guide synthesizes the available information on its synthesis, related crystal structures, and the established experimental protocols for its characterization.

Introduction

This compound is an inorganic compound with the chemical formula MgCr₂O₇. The hexahydrate form, MgCr₂O₇·6H₂O, indicates the incorporation of six water molecules into its crystal lattice. While various hydrates of this compound are known to exist, a definitive crystallographic study detailing the precise atomic arrangement within the hexahydrate crystal remains elusive in publicly accessible literature.

This guide will provide an in-depth look at the known structural motifs from a closely related compound, detail the experimental procedures for crystal synthesis and analysis, and present a logical workflow for its structural determination.

Known Structural Information: Insights from a Related Complex

Although the crystal structure of MgCr₂O₇·6H₂O is not available, the structure of a more complex salt, this compound hexamethylenetetramine hexahydrate (MgCr₂O₇·2[(CH₂)₆N₄]·6H₂O), has been determined by X-ray diffraction. This structure provides valuable insights into the coordination environment of the magnesium cation and the conformation of the dichromate anion.

In this complex, the magnesium ion is coordinated to six water molecules, forming a slightly distorted octahedral [Mg(H₂O)₆]²⁺ cation. The dichromate anion, [Cr₂O₇]²⁻, consists of two corner-sharing CrO₄ tetrahedra. These ionic species, along with the hexamethylenetetramine molecules, are linked by a network of hydrogen bonds.

The crystallographic data for this related complex is summarized in the table below.

| Parameter | Value |

| Chemical Formula | MgCr₂O₇·2[(CH₂)₆N₄]·6H₂O |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | a = 10.02(5) Å, b = 13.68(8) Å, c = 9.81(5) Å |

| α = 96.1(5)°, β = 87.9(5)°, γ = 101.0(8)° | |

| Volume | Not Reported |

| Z | 2 |

Table 1: Crystallographic Data for this compound Hexamethylenetetramine Hexahydrate.

Experimental Protocols

Synthesis and Crystallization of this compound Hydrates

The synthesis of this compound hydrates can be achieved through the reaction of magnesium oxide with chromium trioxide in an aqueous solution. The following protocol is adapted from available literature for the preparation of this compound crystals.

Materials:

-

Magnesium oxide (MgO)

-

Chromium trioxide (CrO₃)

-

Distilled water

Procedure:

-

Dissolve chromium trioxide in distilled water.

-

Slowly add magnesium oxide to the chromium trioxide solution with constant agitation. The reaction is exothermic.

-

Adjust the pH of the solution to between 2.8 and 3.0 by adding small portions of either magnesium oxide or chromium trioxide.

-

Filter the resulting solution to remove any unreacted solids.

-

Concentrate the solution by heating to increase its specific gravity.

-

Allow the concentrated solution to cool slowly to promote crystallization. Seeding the solution with a small crystal can aid in initiating crystallization.

-

Separate the resulting crystals from the mother liquor by filtration or centrifugation.

-

The crystals can be dried in a stream of dry air at a moderately elevated temperature (e.g., 50°C).

The degree of hydration of the resulting crystals will depend on the crystallization conditions, such as temperature and solution concentration.

Single-Crystal X-ray Diffraction (SC-XRD)

To definitively determine the crystal structure of this compound hexahydrate, a single-crystal X-ray diffraction experiment would be required.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of high quality and appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K or 150 K) to reduce thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

Logical Workflow for Structural Determination

The process of determining an unknown crystal structure, such as that of this compound hexahydrate, follows a well-defined logical workflow.

Conclusion

While the definitive crystal structure of this compound hexahydrate remains to be elucidated and published, this guide provides the necessary theoretical framework and practical protocols for its determination. The structural details from the related this compound hexamethylenetetramine hexahydrate complex strongly suggest an octahedral coordination of water molecules around the magnesium cation. The synthesis and crystallization procedures outlined, coupled with standard single-crystal X-ray diffraction techniques, provide a clear path forward for researchers to fully characterize this compound. The future determination of this crystal structure will be a valuable addition to the field of inorganic chemistry and materials science.

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Dichromate (MgCr₂O₇)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium dichromate (MgCr₂O₇) is an inorganic compound that, while less common than its sodium and potassium counterparts, possesses a unique set of properties stemming from the combination of the small, divalent magnesium cation and the powerful oxidizing dichromate anion. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its synthesis, structure, and reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and potentially in specialized areas of drug development where redox-active compounds are of interest.

While extensive data exists for the hydrated forms of this compound, it is important to note that the anhydrous salt is reportedly difficult to prepare under ordinary conditions, leading to a scarcity of experimental data on its specific physical properties.

Physical Properties

This compound is typically encountered as a bright red or brownish-orange crystalline solid.[1][2][3] Much of the available data pertains to its hydrated forms, primarily the pentahydrate (MgCr₂O₇·5H₂O) and the hexahydrate (MgCr₂O₇·6H₂O).

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound and its hydrates.

| Property | Value | Notes |

| Molecular Formula | MgCr₂O₇ | |

| Molar Mass | 240.29 g/mol | [3][4] |

| Appearance | Bright red, crystalline solid | [1][2] |

| Melting Point | N/A | Data for the anhydrous form is not available. The compound decomposes at elevated temperatures. |

| Boiling Point | N/A | Data for the anhydrous form is not available. |

| Density (Anhydrous) | N/A | Data for the anhydrous form is not available. |

| Solubility in Water | Soluble | [5] |

| Solubility in Ethanol | ~200 g/L at 25°C (for MgCr₂O₇·5H₂O) | Solutions in organic solvents tend to decompose over time. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the strong oxidizing nature of the dichromate ion (Cr₂O₇²⁻), in which chromium is in the +6 oxidation state.

Oxidizing Properties

This compound is a powerful oxidizing agent, capable of reacting with a wide range of reducing agents. This property is central to its applications in chemical synthesis and analysis. For instance, like other dichromates, it is expected to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.

Thermal Decomposition

The hydrated forms of this compound lose water upon heating. The pentahydrate (MgCr₂O₇·5H₂O) loses four molecules of water to form the monohydrate (MgCr₂O₇·H₂O). Further heating to around 300-320°C results in decomposition, yielding magnesium chromite (MgCr₂O₄), magnesium chromate (B82759) (MgCrO₄), and oxygen. The anhydrous salt is not readily formed under these conditions.

Corrosion Inhibition

Dichromate ions are known to be effective corrosion inhibitors for various metals, including magnesium and its alloys.[6][7] The addition of even small concentrations of dichromate can significantly reduce the uniform dissolution of magnesium in corrosive environments.[6][7] This is attributed to the formation of a passive, protective chromium-containing oxide layer on the metal surface.[6]

Synthesis and Experimental Protocols

Synthesis of this compound Hydrates

A common method for the preparation of this compound pentahydrate (MgCr₂O₇·5H₂O) involves the reaction of magnesium oxide with chromium trioxide in an aqueous solution.

Experimental Protocol: Synthesis of MgCr₂O₇·5H₂O

-

Reaction Setup: Slowly add a stoichiometric amount of magnesium oxide (MgO) to a solution of chromium trioxide (CrO₃) in water with constant agitation.

-

pH Adjustment: Monitor the pH of the solution and adjust it to a range of 2.8-3.0 by adding small portions of either MgO or CrO₃ as needed.

-

Purification (Optional): If the solution has a dark color due to the presence of Cr³⁺ ions, it can be purified by electrolytic oxidation using lead electrodes at 4-6 volts.

-

Concentration: Filter the solution and concentrate it by heating until it reaches a specific gravity of approximately 1.74 at its boiling point.

-

Crystallization: Allow the concentrated solution to cool slowly with continuous agitation. Seeding the solution with a small crystal of MgCr₂O₇·5H₂O can be beneficial to induce crystallization and prevent the formation of a supersaturated solution.

-

Isolation and Drying: Separate the resulting bright red-orange crystals from the mother liquor by centrifugation. Dry the crystals by passing a stream of dry air over them in a rotating dryer at a temperature of 50°C.

Experimental Protocol for Determining Solubility

The following is a general procedure for determining the solubility of an inorganic salt like this compound as a function of temperature.

Experimental Protocol: Temperature-Dependent Solubility Determination [8][9]

-

Preparation of Saturated Solutions: Prepare a series of saturated solutions of this compound in distilled water at various temperatures (e.g., 20°C, 40°C, 60°C, 80°C). This can be achieved by adding an excess of the salt to a known volume of water in a sealed container and allowing it to equilibrate at the desired temperature with constant stirring.

-

Sample Collection: Once equilibrium is reached, carefully extract a known volume of the clear supernatant solution from each temperature-controlled sample. It is crucial to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the collected sample to a pre-weighed evaporating dish. Gently heat the dish to evaporate the water completely, leaving behind the dissolved salt.

-

Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dry salt residue.

-

Calculation of Solubility: The mass of the dissolved salt is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in grams of salt per 100 grams of water (or other suitable units) for each temperature.

-

Data Analysis: Plot a graph of solubility versus temperature to visualize the solubility curve of the compound.

Visualization of Chemical Processes

Since no specific signaling pathways involving this compound have been identified in the scientific literature, the following diagram illustrates the key chemical transformations of this compound hydrates: their synthesis from precursors and their subsequent thermal decomposition.

Caption: Synthesis of MgCr₂O₇·5H₂O and its subsequent thermal decomposition pathway.

Applications and Safety Considerations

Potential Applications

The strong oxidizing properties of this compound make it a candidate for use in various chemical reactions. Its role as a corrosion inhibitor for magnesium alloys is a significant area of application.[1][6][7] It has also been mentioned for use in pigments and varnishes.[1] While a direct role in drug development is not established, its redox activity could be of theoretical interest in designing specific chemical probes or reagents, provided its toxicity is carefully managed.

Safety and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions. Like other hexavalent chromium compounds, it is classified as toxic and is a known carcinogen.[1][10] Exposure can cause irritation to the skin, eyes, and respiratory system.[1] Ingestion can be harmful.[11] Due to its environmental and health risks, its use is regulated.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

References

- 1. Cas 14104-85-9,this compound | lookchem [lookchem.com]

- 2. technoindustrialproducts.com [technoindustrialproducts.com]

- 3. webqc.org [webqc.org]

- 4. guidechem.com [guidechem.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. kb.osu.edu [kb.osu.edu]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. scribd.com [scribd.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. This compound | Cr2MgO7 | CID 61713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility of Magnesium Dichromate in Organic Solvents: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium dichromate, an inorganic salt with applications as an oxidizing agent, presents a complex solubility profile in organic solvents. While its solubility in polar solvents like ethanol (B145695) is documented, a comprehensive quantitative understanding across a broad spectrum of organic media is notably absent in publicly available literature. This technical guide consolidates the known solubility data for this compound, provides a detailed experimental protocol for determining its solubility in various organic solvents, and presents a logical workflow to guide researchers in this endeavor. This document aims to bridge the current knowledge gap and empower scientific professionals to systematically explore the solubility of this compound for their specific research and development needs.

Current State of Knowledge: Solubility Data

Quantitative solubility data for this compound in organic solvents is sparse. The most definitive information available is for its hydrated form, this compound pentahydrate (MgCr₂O₇·5H₂O).

Table 1: Quantitative and Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Class | Formula | Temperature (°C) | Solubility | Citation |

| Ethanol | Alcohol | C₂H₅OH | 25 | ~ 200 g/L of solution | [1] |

| Acetone | Ketone | CH₃COCH₃ | Not Specified | Soluble to a lesser extent than in ethanol | [1] |

It is crucial to note that solutions of this compound in organic solvents may be unstable and can decompose over time, particularly when exposed to light. This decomposition involves the oxidation of the organic solvent and the reduction of the dichromate ion[1].

Experimental Protocol for Determining the Solubility of this compound

Given the limited available data, researchers will likely need to determine the solubility of this compound in their specific solvent of interest. The following is a detailed, generalized protocol based on established methods for determining the solubility of inorganic salts in organic solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the chosen organic solvent at a constant temperature. The concentration of the dissolved salt in the supernatant is then measured using a suitable analytical technique.

Materials and Equipment

-

Solute: Anhydrous this compound (MgCr₂O₇) or a specific hydrate. The form used should be clearly documented.

-

Solvent: High-purity organic solvent of interest.

-

Apparatus:

-

Temperature-controlled shaker or water bath

-

Sealed, inert sample vials (e.g., amber glass vials with PTFE-lined caps)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer, HPLC).

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sample vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is often recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered supernatant.

-

Dilute the filtered sample to a known volume with the appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

-

Analytical Methods for Concentration Determination

The concentration of this compound in the diluted sample can be determined by measuring the concentration of either the magnesium cation (Mg²⁺) or the dichromate anion (Cr₂O₇²⁻).

-

UV-Visible Spectrophotometry (for Dichromate): The dichromate ion has a characteristic absorbance in the UV-Vis spectrum. A calibration curve should be prepared using standard solutions of potassium dichromate in the same solvent. The absorbance of the diluted sample is then measured, and the concentration is determined from the calibration curve.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) (for Magnesium): These techniques are highly sensitive for determining the concentration of magnesium ions. A calibration curve must be prepared using standard solutions of a soluble magnesium salt (e.g., magnesium chloride) in the same solvent.

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be carefully evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue corresponds to the mass of dissolved this compound. This method is simpler but may be less accurate for low solubilities and requires that the solute is not volatile and does not decompose upon heating.

Data Analysis and Expression of Solubility

The solubility can be expressed in various units, such as:

-

Grams of solute per 100 grams of solvent ( g/100 g solvent)

-

Grams of solute per liter of solution (g/L)

-

Moles of solute per liter of solution (mol/L or M)

The density of the solvent and the saturated solution may be required for some of these conversions.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: A workflow diagram for the experimental determination of this compound solubility.

Conclusion

While the existing literature provides a starting point for understanding the solubility of this compound in organic solvents, significant data gaps remain. The experimental protocol and workflow presented in this guide offer a robust framework for researchers to systematically determine the solubility in solvents relevant to their work. By following these procedures, the scientific community can build a more comprehensive understanding of the physicochemical properties of this important inorganic compound, facilitating its effective use in various applications.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Magnesium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of magnesium dichromate (MgCr₂O₇). The information presented herein is synthesized from available scientific literature on the thermal analysis of this compound and related chromium compounds. This document details the sequential breakdown of the compound upon heating, including intermediate products and final residues.

Overview of Thermal Decomposition

This compound, typically found in its hydrated forms, undergoes a multi-stage decomposition process upon heating. This process involves initial dehydration followed by a series of redox reactions and structural transformations. The decomposition is characterized by changes in mass and energy, which can be elucidated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The pathway involves the transformation of hexavalent chromium (Cr⁶⁺) to lower oxidation states, ultimately leading to the formation of a stable mixed oxide.

Quantitative Data on Thermal Decomposition

The following table summarizes the key stages and associated temperature ranges for the thermal decomposition of hydrated this compound. The data is compiled from studies on this compound hydrates and related magnesium-chromium compounds.

| Stage | Temperature Range (°C) | Process | Intermediate/Final Products |

| 1 | Ambient - 160 | Dehydration | MgCr₂O₇·H₂O |

| 2 | 300 - 320 | Initial Decomposition | MgCrO₄, Magnesium Chromite, Chromic Chromates, O₂ |

| 3 | ~600 | Onset of MgCrO₄ Decomposition | - |

| 4 | 607 - 677 | Final Decomposition | MgCr₂O₄ (Magnesium Chromite) |

Detailed Thermal Decomposition Pathway

The thermal decomposition of this compound, starting from its common hydrated form (MgCr₂O₇·5H₂O), proceeds through the following key stages:

Stage 1: Dehydration Initially, hydrated this compound loses its water of crystallization. The pentahydrate (MgCr₂O₇·5H₂O) loses four water molecules at temperatures up to 160°C to form the monohydrate (MgCr₂O₇·H₂O). The complete removal of the final water molecule is challenging as it is tightly bound, and further heating initiates decomposition of the dichromate anion itself.

Stage 2: Initial Decomposition of this compound Upon further heating to around 300-320°C, the this compound monohydrate begins to decompose. This is a complex redox process where a portion of the hexavalent chromium is reduced. The products of this initial decomposition are reported to be a mixture of magnesium chromate (B82759) (MgCrO₄), magnesium chromite, oxygen gas (O₂), and chromic chromates. The evolution of oxygen is a characteristic feature of the decomposition of dichromates.

Stage 3: Decomposition of Magnesium Chromate The magnesium chromate (MgCrO₄) formed in the previous stage is relatively stable up to higher temperatures. The decomposition of pure magnesium chromate is reported to begin at approximately 600°C[1]. In the context of the ongoing decomposition of this compound, the environment is a mixture of compounds, which may influence the exact decomposition temperature.

Stage 4: Formation of the Final Residue In the final stages of decomposition, occurring at temperatures between 607°C and 677°C, the remaining magnesium chromate (VI) decomposes to form the thermodynamically stable magnesium chromite (MgCr₂O₄)[2][3]. This process involves the reduction of the remaining Cr⁶⁺ to Cr³⁺. The overall reaction can be conceptualized as the decomposition of this compound into magnesium oxide and chromium(III) oxide, which then combine to form the stable mixed oxide, magnesium chromite.

The proposed overall reaction for the decomposition of anhydrous this compound is:

2MgCr₂O₇(s) → 2MgCr₂O₄(s) + 2Cr₂O₃(s) + 3O₂(g)

However, based on the literature, the formation of magnesium chromate as a distinct intermediate suggests a more stepwise process. A more detailed representation of the final decomposition step is the decomposition of magnesium chromate:

2MgCrO₄(s) → MgCr₂O₄(s) + MgO(s) + O₂(g)

It is plausible that any MgO formed would react with the remaining chromium species to also form MgCr₂O₄.

Visualization of the Decomposition Pathway

The following diagram illustrates the sequential steps in the thermal decomposition of hydrated this compound.

Caption: Thermal decomposition pathway of hydrated this compound.

Experimental Protocols

The study of the thermal decomposition of this compound relies on a combination of analytical techniques to identify the temperature ranges of decomposition, the nature of the intermediates, and the final products.

5.1 Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

-

Objective: To quantify the mass loss of the sample as a function of temperature and to identify the gaseous products evolved during decomposition.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound hydrate (B1144303) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The outlet of the TGA furnace is coupled to a mass spectrometer to analyze the composition of the evolved gases (e.g., H₂O, O₂).

-

5.2 Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To measure the temperature and heat flow associated with transitions in the material as a function of temperature.

-

Methodology:

-

A small, weighed sample is placed in a sample pan, and an empty pan serves as a reference.

-

Both pans are heated in the DTA/DSC furnace at a constant rate.

-

The temperature difference between the sample and the reference is measured (DTA), or the heat flow required to maintain both at the same temperature is measured (DSC).

-

Endothermic events (e.g., dehydration, melting, some decomposition steps) and exothermic events (e.g., crystallization, some redox reactions) are recorded as peaks in the DTA/DSC curve.

-

5.3 X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid intermediates and the final residue at different stages of decomposition.

-

Methodology:

-

Samples of this compound are heated in a furnace to specific temperatures corresponding to the different stages of decomposition identified by TGA/DTA.

-

The heating is stopped at the desired temperature, and the sample is cooled to room temperature.

-

The solid residue is ground into a fine powder and analyzed using an X-ray diffractometer.

-

The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present.

-

The following diagram illustrates a typical experimental workflow for characterizing the thermal decomposition of a material like this compound.

Caption: Experimental workflow for studying thermal decomposition.

References

An In-depth Technical Guide to Magnesium Dichromate

This guide provides comprehensive technical information regarding the chemical compound magnesium dichromate, with a focus on its CAS number and associated safety data. The information is intended for researchers, scientists, and professionals in drug development who may be handling or evaluating this substance.

Chemical Identification

This compound is an inorganic compound with the chemical formula MgCr₂O₇.[1][2][3] It is recognized for its strong oxidizing properties and is typically a bright red, crystalline solid.[1]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 14104-85-9 |

| Molecular Formula | Cr₂MgO₇[2] |

| Molecular Weight | 240.29 g/mol [1][2][4] |

| PubChem CID | 61713[2][4][5] |

| EINECS | 237-959-1[1][2][4] |

Safety and Hazard Information

This compound is classified as a hazardous substance due to its toxicity and other dangerous properties.[1] It is crucial to handle this chemical with appropriate safety precautions.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[4][5] |

| Skin Sensitization | Category 1[4][5] |

| Carcinogenicity | Category 1B / 1A[4][5] |

| Hazardous to the aquatic environment, acute hazard | Category 1[5] |

| Hazardous to the aquatic environment, long-term hazard | Category 1[4][5] |

| Element | Description |

| Pictogram(s) | Irritant, Health Hazard, Environmental Hazard[5][6] |

| Signal Word | Danger[4][5][6] |

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements includes, but is not limited to: P201, P202, P261, P270, P272, P273, P280, P301+P312, P302+P352, P308+P313, P333+P313, P362+P364, P391, P405, and P501.[4][5]

This compound is a known human carcinogen.[5][9] The International Agency for Research on Cancer (IARC) classifies it as a Class 1 carcinogen.[5][6] It is also recognized as a human carcinogen by the National Toxicology Program (NTP) and the American Conference of Governmental Industrial Hygienists (ACGIH).[5][6][9]

Additional health hazards include:

-

Nephrotoxin: Potentially toxic to the kidneys in an occupational setting.[5][6][9]

-

Dermatotoxin: Can cause skin burns and allergic skin reactions (sensitizer).[5][6][9]

-

Asthma: May induce reversible bronchoconstriction if inhaled.[5][6][9]

| Organization | Limit | Notes |

| OSHA (PEL) | 0.005 mg/m³ | As Cr(VI)[6][9] |

| ACGIH (TLV) | 0.0001 mg/m³ | As Cr(VI), inhalable particulate matter[6][9] |

| ACGIH (STEL) | 0.0005 mg/m³ | As Cr(VI), inhalable particulate matter[9] |

Experimental Protocols and Handling

Detailed experimental protocols for specific applications involving this compound are not publicly available and should be developed in accordance with laboratory safety standards and the specific requirements of the experiment. The following are general guidelines based on available safety data.

-

Handling: Use only in a well-ventilated area, preferably under a fume hood.[10] Avoid breathing dust.[8][10] Do not eat, drink, or smoke when using this product.[4][7] Avoid contact with skin and eyes.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][10]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[8][11] Keep away from food.[11] Store locked up.[4][8]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[4] Rinse mouth.[4]

-

If on Skin: Wash with plenty of soap and water.[8] If skin irritation or a rash occurs, get medical advice/attention.[4][8]

-

If Exposed or Concerned: Get medical advice/attention.[4][8]

In case of a spill, collect the spillage to prevent it from entering drains.[4][7][8] Dispose of the contents and container to an approved waste disposal plant.[8]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for handling this compound, from initial hazard identification to appropriate response measures.

Caption: Logical flow from hazard identification to response for this compound.

References

- 1. Cas 14104-85-9,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. brainly.com [brainly.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | Cr2MgO7 | CID 61713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Cr2MgO7 | CID 61713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. technoindustrialproducts.com [technoindustrialproducts.com]

Preparation of Anhydrous Magnesium Dichromate: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide addresses the synthesis of anhydrous magnesium dichromate (MgCr₂O₇). A thorough review of the existing scientific literature indicates that the preparation of strictly anhydrous this compound is not achievable under ordinary laboratory conditions. Attempts to remove the final water molecule from its hydrated forms typically result in thermal decomposition. However, stable hydrated forms, specifically this compound pentahydrate (MgCr₂O₇·5H₂O) and this compound monohydrate (MgCr₂O₇·H₂O), can be reliably synthesized. This document provides detailed experimental protocols for the preparation of these hydrates, supported by quantitative data and process visualizations. The challenges associated with the synthesis of the anhydrous form are also discussed, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an inorganic compound with potential applications as an oxidizing agent. While the anhydrous form is of theoretical interest, practical synthesis has proven challenging. The literature on this compound has been described as "confused," with early reports lacking detailed preparative information[1]. More substantive research has clarified that while hydrated forms are stable and accessible, the anhydrous salt is elusive under normal conditions due to the tenacity of the last water molecule of hydration[1]. This guide, therefore, focuses on the reproducible synthesis of the stable hydrated forms of this compound.

Challenges in the Preparation of Anhydrous this compound

The primary obstacle in preparing anhydrous this compound is the stability of its monohydrate form. Thermal dehydration of this compound pentahydrate successfully yields the monohydrate. However, further heating to remove the last water molecule leads to decomposition of the dichromate salt itself, rather than the formation of the anhydrous compound[1]. This suggests a strong interaction between the final water molecule and the magnesium or dichromate ions, making its removal without decomposition of the entire structure unfeasible through simple heating.

Experimental Protocols for the Preparation of Hydrated this compound

The following sections detail the laboratory-scale synthesis of this compound pentahydrate and monohydrate.

Preparation of this compound Pentahydrate (MgCr₂O₇·5H₂O)

This protocol is adapted from established methods for the synthesis of this compound pentahydrate[1].

3.1.1. Materials and Equipment

-

Magnesium oxide (MgO), U.S.P. grade

-

Chromium trioxide (CrO₃), technical grade

-

Deionized water

-

pH meter with a glass electrode

-

Lead electrodes

-

Power supply (4-6 V)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Crystallization dish

-

Vacuum desiccator

3.1.2. Experimental Procedure

-

Reaction Mixture Preparation: In a large beaker, dissolve 2500 g of technical grade chromium trioxide in 5 liters of deionized water. With constant agitation, slowly add 500 g of magnesium oxide to the solution.

-

pH Adjustment: Monitor the pH of the solution using a glass electrode meter. Adjust the pH to a range of 2.8-3.0 by adding small portions of either magnesium oxide (to increase pH) or chromium trioxide (to decrease pH) as needed.

-

Electrolytic Oxidation (Optional): If the solution has a dark coloration due to the presence of Cr³⁺ ions, perform electrolytic oxidation. Immerse lead electrodes into the solution and apply a voltage of 4-6 V to oxidize the Cr³⁺ to Cr⁶⁺.

-

Filtration and Concentration: Filter the solution to remove any insoluble impurities. Concentrate the filtrate by heating to a final volume of approximately 2.5 liters. The specific gravity of the solution should be around 1.74 at its boiling point.

-

Crystallization: Transfer the hot, concentrated solution to a crystallization dish. Allow the solution to cool slowly with gentle agitation to promote the formation of uniform crystals.

-

Isolation and Drying: Collect the resulting crystals by filtration. Dry the crystals to a constant weight. The final product is this compound pentahydrate.

3.1.3. Process Workflow

Preparation of this compound Monohydrate (MgCr₂O₇·H₂O)

This procedure outlines the synthesis of the monohydrate form, which involves a more concentrated solution and specific pH conditions to prevent the precipitation of magnesium chromate[1].

3.2.1. Materials and Equipment

-

This compound solution (as prepared in section 3.1)

-

Chromic acid (H₂CrO₄)

-

Heating mantle with magnetic stirrer

-

High-density specific gravity meter or hydrometer

-

Centrifuge with a preheatable basket

-

Drying oven

3.2.2. Experimental Procedure

-

pH Adjustment: Start with a solution of this compound, prepared similarly to the initial steps for the pentahydrate. Add chromic acid to reduce the pH to 2. This is crucial to prevent the separation of magnesium chromate (B82759) during concentration.

-

Concentration: Concentrate the solution by boiling until it reaches a density of 1.9. At this point, crystals will begin to separate from the solution.

-

Crystallization and Isolation: A yield of approximately 35% can be expected. Separate the brick-red, deliquescent crystals.

-

Centrifugation and Drying: Use a preheated basket centrifuge to separate the crystals from the mother liquor. Dry the isolated crystals at 150°C under a vacuum of 75 mm Hg or at 100°C under atmospheric pressure. The resulting product is this compound monohydrate.

3.2.3. Process Workflow

Quantitative Data and Properties

The following table summarizes key quantitative data for the synthesis and properties of hydrated this compound.

| Parameter | This compound Pentahydrate (MgCr₂O₇·5H₂O) | This compound Monohydrate (MgCr₂O₇·H₂O) |

| Starting Materials | Magnesium oxide, Chromium trioxide | This compound solution, Chromic acid |

| Reaction pH | 2.8 - 3.0[1] | 2[1] |

| Concentrated Solution Sp. Gr. | 1.74 at boiling point[1] | 1.9[1] |

| Approximate Yield | Not specified, but a large-scale prep is described | ~35%[1] |

| Appearance | Red-orange crystals[1] | Brick-red, deliquescent, irregular needles[1] |

| Calculated Composition | MgO: 12.20%, CrO₃: 60.53%, H₂O: 27.26%[1] | MgO: 15.61%, CrO₃: 77.42%[1] |

| Found Composition (Batch 1) | MgO: 12.40%, CrO₃: 60.29%[1] | MgO: 15.68%, CrO₃: 77.12%[1] |

| Found Composition (Batch 2) | MgO: 12.40%, CrO₃: 60.37%[1] | MgO: 15.62%, CrO₃: 77.18%[1] |

| Solubility in Ethanol (25°C) | ~200 g/L[1] | Not specified |

Conclusion

The synthesis of anhydrous this compound remains an unresolved challenge in inorganic chemistry under standard conditions. The stability of the monohydrate prevents complete dehydration by thermal methods, leading to decomposition of the salt. However, this guide provides robust and reproducible protocols for the synthesis of this compound pentahydrate and monohydrate. For researchers and professionals requiring a magnesium-based dichromate reagent, these hydrated forms are the most practical and accessible compounds. Future research into non-thermal dehydration methods or alternative synthetic routes may yet yield a viable pathway to the anhydrous form.

References

spectroscopic analysis of magnesium dichromate (IR, Raman, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques—Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—for the analysis of magnesium dichromate (MgCr₂O₇). This document outlines detailed experimental protocols, expected spectral data, and the underlying principles for the characterization of this inorganic compound.

Introduction to the Spectroscopic Characterization of this compound

This compound is an inorganic compound with applications in various chemical processes. A thorough spectroscopic analysis is crucial for its identification, purity assessment, and the study of its structural and electronic properties. Vibrational spectroscopy, including IR and Raman, provides insights into the molecular vibrations of the dichromate anion (Cr₂O₇²⁻), while UV-Vis spectroscopy elucidates the electronic transitions within the ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound based on its functional groups and overall structure.

Expected IR Spectral Data for this compound

The infrared spectrum of this compound is dominated by the vibrational modes of the dichromate ion (Cr₂O₇²⁻). The spectrum is expected to show strong absorption bands corresponding to the stretching and bending vibrations of the Cr-O bonds. Based on studies of other dichromate salts, the following vibrational modes are anticipated.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| ν(Cr=O) terminal | 950 - 1000 | Symmetric and asymmetric stretching of the terminal Cr=O bonds. |

| νₐₛ(Cr-O-Cr) | ~750 - 850 | Asymmetric stretching of the Cr-O-Cr bridge. |

| νₛ(Cr-O-Cr) | ~550 - 650 | Symmetric stretching of the Cr-O-Cr bridge. |

| δ(O-Cr-O) | 200 - 450 | Bending and deformation modes of the CrO₃ groups. |

Experimental Protocol: Solid-State IR Spectroscopy (KBr Pellet Method)

A common and effective method for obtaining the IR spectrum of a solid inorganic compound like this compound is the potassium bromide (KBr) pellet technique.

-

Sample Preparation :

-

Thoroughly dry the this compound sample to remove any adsorbed water, which can interfere with the spectrum.

-

Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample. Continue grinding until the mixture is a homogeneous, fine powder.

-

-

Pellet Formation :

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of an empty KBr pellet to subtract from the sample spectrum.

-

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to IR spectroscopy. However, the selection rules for Raman and IR activity are different, making them complementary techniques.

Expected Raman Spectral Data for this compound

The Raman spectrum of this compound will also be characterized by the vibrational modes of the dichromate ion. Vibrations that result in a change in polarizability will be Raman active.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |

| νₛ(Cr=O) terminal | ~900 - 950 | Symmetric stretching of the terminal Cr=O bonds (often the most intense peak). |

| νₐₛ(Cr=O) terminal | ~950 - 1000 | Asymmetric stretching of the terminal Cr=O bonds. |

| νₛ(Cr-O-Cr) | ~500 - 600 | Symmetric stretching of the Cr-O-Cr bridge. |

| δ(Cr-O-Cr) | ~200 - 250 | Bending mode of the Cr-O-Cr bridge.[1] |

| Other bending modes | 250 - 450 | Various bending and deformation modes of the chromate (B82759) structure. |

Experimental Protocol: Raman Spectroscopy of a Solid Powder

-

Sample Preparation :

-

Place a small amount of the powdered this compound sample onto a microscope slide or into a sample holder.

-

The amount of sample required is typically small (a few milligrams).

-

-

Data Acquisition :

-

Place the sample under the objective of a Raman microscope.

-

Focus the laser onto the sample. A common laser excitation wavelength is 532 nm or 785 nm.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 100-1200 cm⁻¹). The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule or ion by measuring the absorption of ultraviolet and visible light. For this compound in solution, the spectrum is characteristic of the dichromate ion (Cr₂O₇²⁻).

Expected UV-Vis Spectral Data for this compound

In aqueous solution, the chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a pH-dependent equilibrium. In acidic solutions, the dichromate ion is the predominant species. The UV-Vis spectrum of the dichromate ion exhibits characteristic absorption bands.

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Electronic Transition |

| ~257 nm | High | Charge-transfer transition |

| ~350 nm | High | Charge-transfer transition |

| ~450 nm | Lower | d-d transition (responsible for the orange color) |

Experimental Protocol: UV-Vis Spectroscopy of an Aqueous Solution

-

Solution Preparation :

-

Accurately weigh a small amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration.

-

To ensure the predominance of the dichromate species, the solution should be made slightly acidic (e.g., using perchloric acid to a concentration of 0.001 M).[2]

-

Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

-

-

Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solution (acidified deionized water) and another with the sample solution.

-

Record the absorbance spectrum over a range of approximately 200-600 nm.

-

The absorbance at the λₘₐₓ values can be used for quantitative analysis according to the Beer-Lambert law.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the spectroscopic analysis of this compound.

References

A Technical Guide to the Discovery and Synthesis of Magnesium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium dichromate (MgCr₂O₇) is an inorganic compound with noteworthy oxidizing properties.[1] Historically, its existence and preparation were subjects of confusion in the scientific literature. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound and its hydrated forms. It details the pivotal research that clarified its properties and established reliable synthesis protocols. Quantitative data are presented for clarity, and experimental workflows are visualized to aid in reproducibility. While it has applications as an oxidizing agent and in corrosion inhibition, its use is limited due to its high toxicity and carcinogenic nature.[1][2]

Discovery and Early History

The early literature regarding this compound was notably ambiguous. Prior to 1940, reports were sparse and often contradictory.[3] An early mention by Reinitzer in 1913 claimed it was soluble in alcohol, but provided no details on its preparation or composition. This reference was cited in major chemical treatises, yet other contemporary sources stated that the compound had not been successfully prepared.

An American patent described a method for creating a "paste" of this compound crystals by reacting magnesium chloride and sodium dichromate, separating the resulting sodium chloride, and cooling the solution. However, this patent lacked any analysis or detailed properties of the final product beyond its high solubility. This state of confusion persisted until systematic studies were undertaken to properly isolate and characterize the compound and its various hydrates.

Definitive Synthesis and Characterization

The first definitive preparation and characterization of this compound hydrates were reported in research that systematically investigated the reaction between magnesium oxide (MgO) and chromium trioxide (CrO₃). This work led to the successful isolation and analysis of two stable hydrated forms: this compound pentahydrate (MgCr₂O₇·5H₂O) and this compound monohydrate (MgCr₂O₇·H₂O).

The research established that the anhydrous salt could not be prepared under ordinary conditions, as intensive drying of the pentahydrate consistently resulted in the stable monohydrate. Further heating to temperatures between 300-320°C led to decomposition rather than dehydration, forming magnesium chromite and magnesium chromate (B82759).

Experimental Protocols

The following protocols are based on the first successful and verifiable synthesis of this compound hydrates.

Method 1: Synthesis of this compound Pentahydrate (MgCr₂O₇·5H₂O)

This protocol describes the reaction of magnesium oxide with chromium trioxide in an aqueous solution.

-

Reaction Mixture Preparation: Slowly add 500 g of magnesium oxide (U.S.P. grade) to a solution of 2500 g of technical grade chromium trioxide in 5 liters of water. Maintain agitation throughout the addition.

-

pH Adjustment: Using a glass electrode meter, adjust the pH of the solution to a range of 2.8-3.0. Add small amounts of magnesium oxide to raise the pH or chromium trioxide to lower it as needed.

-

Purification (Optional): If the solution has a dark color due to Cr³⁺ impurities, it can be purified by electrolytic oxidation at 4-6 volts using lead electrodes.

-

Concentration: Filter the solution and concentrate it by boiling to a final volume of approximately 2.5 liters, corresponding to a specific gravity of 1.74 at the boiling point.

-

Crystallization: Allow the concentrated solution to crystallize with slow cooling and continuous agitation. The solution is highly viscous and prone to supersaturation.

-

Seeding: To induce crystallization, it is recommended to seed the solution once it has cooled to about 60°C. This can be done by adding a small crust of crystals previously formed by drying a sample of the solution on a glass rod.

-

Isolation: Separate the resulting brick-red, deliquescent crystals from the mother liquor. The product appears as irregular needles under microscopic examination.

Method 2: Synthesis of this compound Monohydrate (MgCr₂O₇·H₂O)

This protocol is achieved by controlling the temperature to facilitate a phase transition from the pentahydrate form.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in Method 1.

-

Temperature Adjustment: Heat the solution to a temperature above the transition point of 89.4°C.

-

Crystallization: Concentrate the solution by boiling to a density of 1.9, at which point crystals will begin to separate.

-

Isolation and Drying: Separate the crystals, which will be different in appearance from the pentahydrate. The product can be dried at 100-150°C without a change in appearance or composition.

Data Presentation

Physicochemical Properties

The key properties of the synthesized this compound hydrates are summarized below.

| Property | MgCr₂O₇·5H₂O | MgCr₂O₇·H₂O |

| Appearance | Brick-red, deliquescent crystals | Crystals (distinct from pentahydrate) |

| Molecular Formula | MgCr₂O₇·5H₂O | MgCr₂O₇·H₂O |

| Solubility in Water (25°C) | 81.0 g / 100 g solution (Congruent) | - |

| Solubility in Ethanol (25°C) | ~200 g / liter of solution | - |

| Transition Point | 89.4°C (to Monohydrate) | Exists above 89.4°C in solution |

Analytical Data

The elemental composition confirms the identity of the hydrated salts.

| Compound | Component | Calculated (%) | Found (Batch 1, %) | Found (Batch 2, %) |

| MgCr₂O₇·5H₂O | MgO | 12.20 | 12.40 | 12.40 |

| CrO₃ | 60.53 | 60.29 | 60.37 | |

| H₂O | 27.26 | - | - | |

| MgCr₂O₇·H₂O | MgO | 15.61 | 15.68 | 15.62 |

| CrO₃ | 77.42 | 77.12 | 77.18 |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound hydrates.

Caption: Experimental workflow for this compound synthesis.

Hydrate Phase Relationship

This diagram illustrates the temperature-dependent relationship between the two stable hydrates of this compound.

Caption: Phase transition between this compound hydrates.

References

Thermodynamic Properties of Magnesium Dichromate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Magnesium dichromate is an inorganic compound with potential applications in catalysis and as an oxidizing agent. A thorough understanding of its thermodynamic properties is crucial for predicting its stability, reactivity, and potential reaction pathways in various chemical systems. This guide aims to collate the available information and provide a framework for approaching the thermodynamics of this compound.

Thermodynamic Data on Related Species

While direct thermodynamic data for solid MgCr₂O₇ is scarce, data for the aqueous dichromate ion (Cr₂O₇²⁻) provides a valuable reference. The National Bureau of Standards (NBS) has provided selected values for the thermodynamic properties of the aqueous dichromate ion.[1]

Table 1: Standard Thermodynamic Properties of Aqueous Dichromate Ion (Cr₂O₇²⁻) at 298.15 K [1]

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | -1490.3 | kJ·mol⁻¹ |

| Standard Molar Gibbs Free Energy of Formation | ΔG°f | -1301.2 | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 261.9 | J·mol⁻¹·K⁻¹ |

Thermal Behavior of this compound and its Hydrates

Studies on the hydrates of this compound provide insights into its thermal stability. It has been reported that this compound can form hydrates, such as MgCr₂O₇·5H₂O and MgCr₂O₇·H₂O. Thermal analysis of MgCr₂O₇·5H₂O indicates that heating to 140-150°C results in the loss of four water molecules. Further heating to 300-320°C leads to partial decomposition, forming magnesium chromite (MgCr₂O₄), magnesium chromate (B82759) (MgCrO₄), and oxygen. The anhydrous salt is reportedly difficult to prepare under ordinary conditions.

Research on the related compound, magnesium chromate (MgCrO₄), has provided thermodynamic data for its decomposition. The Gibbs free energy change for the reaction MgO(s) + CrO₃(s) = MgCrO₄(s) has been derived as ΔG° = -69,900 - 44.8T (J/mol).[2]

Experimental Protocols for Thermodynamic Determination

The determination of the thermodynamic properties of this compound formation would require rigorous experimental procedures. Based on studies of related compounds, the following methodologies are recommended.

Calorimetry

Solution calorimetry is a primary method for determining the enthalpy of formation of inorganic salts. The experimental workflow would involve measuring the heat of solution of this compound and its constituent elements or oxides in a suitable solvent.

Caption: Workflow for determining the enthalpy of formation of MgCr₂O₇ using solution calorimetry.

Thermal Analysis

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are essential for studying the thermal stability and decomposition of this compound. These techniques can identify phase transitions and decomposition temperatures, which are crucial for understanding the compound's thermodynamic behavior at elevated temperatures.[3]

Theoretical Approaches to Estimate Thermodynamic Properties

In the absence of experimental data, first-principles calculations based on density functional theory (DFT) can be a powerful tool to predict the thermodynamic properties of materials.[4] This computational approach can provide estimates for the enthalpy of formation.[4]

References

Quantum Chemical Calculations for Magnesium Dichromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium dichromate (MgCr₂O₇) is a compound with significant industrial applications, including as a corrosion inhibitor and in pigment production.[1][2] A thorough understanding of its electronic structure and properties at the quantum level is crucial for optimizing its performance and for the development of novel applications, potentially including those in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for conducting quantum chemical calculations on this compound. Due to the current absence of publicly available experimental crystal structure data for anhydrous this compound, this guide will focus on a computational approach for a modeled, isolated molecule of MgCr₂O₇. The methodologies presented are grounded in established quantum chemical principles and are designed to yield valuable insights into the molecule's geometry, electronic properties, and vibrational spectra.

Introduction

Quantum chemical calculations offer a powerful tool for elucidating the fundamental properties of chemical compounds. By solving the Schrödinger equation, or approximations thereof, these methods can predict molecular geometries, electronic structures, spectroscopic signatures, and reactivity. For a transition metal compound like this compound, which contains chromium in a high oxidation state, density functional theory (DFT) has emerged as a robust and computationally efficient method.[3] This guide will detail the application of DFT for the study of this compound, providing a roadmap for researchers to investigate its properties.

Theoretical Background and Computational Workflow

The foundation of the proposed calculations is Density Functional Theory (DFT). DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[3] This approach significantly reduces computational cost while often maintaining a high level of accuracy, particularly for systems containing transition metals.

The overall computational workflow for analyzing this compound is depicted in the following diagram:

Caption: Computational workflow for quantum chemical calculations of MgCr₂O₇.

Experimental Protocols (Theoretical Approach)

In the absence of experimental structural data for anhydrous MgCr₂O₇, a model of an isolated molecule will be used as the starting point for calculations.

Construction of the Initial Molecular Geometry

The initial geometry of the MgCr₂O₇ molecule will be constructed based on the known structure of the dichromate anion (Cr₂O₇²⁻) and the expected coordination of the Mg²⁺ cation. The dichromate anion typically adopts a structure with two corner-sharing CrO₄ tetrahedra. The Mg²⁺ ion will be placed in a bidentate coordination mode with two of the terminal oxygen atoms of the dichromate anion. This initial structure will then be subjected to geometry optimization.

Synthesis of this compound Hydrates (for Context)

While not the direct subject of the anhydrous calculations, understanding the synthesis of hydrated forms provides valuable chemical context. A typical synthesis of this compound pentahydrate involves the following steps:

-

Slowly add magnesium oxide (MgO) to a solution of chromium trioxide (CrO₃) in water with agitation.

-

Adjust the pH of the solution to 2.8-3.0 by adding more MgO or CrO₃ as needed.

-

Filter the solution and concentrate it by boiling.

-

Allow the solution to cool and crystallize, seeding if necessary to overcome supersaturation.

-

Separate the resulting brick-red, deliquescent crystals of MgCr₂O₇·5H₂O.

Quantum Chemical Calculation Methodology

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or VASP is recommended for performing the calculations.

Level of Theory

Density Functional Theory (DFT) is the recommended method. A hybrid functional, which combines a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, is generally a good choice for transition metal compounds.

-

Recommended Functionals :

-

B3LYP : A popular and well-benchmarked hybrid functional.

-

mPW1PW91 : Another hybrid functional that has shown good performance for chromium complexes.

-

Basis Sets

The choice of basis set is critical for obtaining accurate results. A basis set is a set of mathematical functions used to build the molecular orbitals.

-

Recommended Basis Sets :

-

6-311+G(d,p) : A triple-zeta Pople-style basis set with diffuse functions (+) and polarization functions on both heavy atoms (d) and hydrogen atoms (p).

-

LanL2DZ : An effective core potential (ECP) basis set that is computationally efficient for heavier elements like chromium.

-

The logical relationship for selecting the computational method is as follows:

Caption: Logic for selecting the quantum chemical calculation method.

Data Presentation: Calculated Properties

The following tables summarize the key quantitative data that will be obtained from the quantum chemical calculations. The values presented are hypothetical and serve as a template for reporting actual computational results.

Table 1: Optimized Molecular Geometry of MgCr₂O₇

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Mg-O | Value | ||

| Cr-O (terminal) | Value | ||

| Cr-O (bridging) | Value | ||

| O-Mg-O | Value | ||

| O-Cr-O | Value | ||

| Cr-O-Cr | Value | ||

| O-Cr-O-Cr |

Note: "Value" indicates where the calculated data should be inserted.

Table 2: Calculated Vibrational Frequencies of MgCr₂O₇

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | Value | Value | Value | Cr-O symmetric stretch |

| 2 | Value | Value | Value | Cr-O asymmetric stretch |

| 3 | Value | Value | Value | Cr-O-Cr bend |

| 4 | Value | Value | Value | Mg-O stretch |

| ... | ... | ... | ... | ... |

Note: "Value" indicates where the calculated data should be inserted.

Table 3: Calculated Electronic Properties of MgCr₂O₇

| Property | Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Mulliken Atomic Charges | Mg: Value, Cr: Value, O: Value | e |

Note: "Value" indicates where the calculated data should be inserted.

Mandatory Visualization: Signaling Pathways and Logical Relationships

As this compound is primarily an inorganic compound, it is not typically involved in biological signaling pathways in the same way as drug molecules. However, its interaction with metal surfaces in corrosion inhibition can be conceptualized as a chemical pathway. The following diagram illustrates a simplified logical flow of this process.

Caption: Simplified logical pathway for corrosion inhibition by this compound.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can obtain valuable data on the molecular structure, vibrational frequencies, and electronic properties of this important inorganic compound. The presented workflow and methodologies provide a solid foundation for future computational studies, which will be further enhanced by the future availability of experimental structural and spectroscopic data for validation. These computational insights can pave the way for a more rational design of materials and processes involving this compound.

References

An In-depth Technical Guide on the Magnetic Properties of Magnesium Dichromate

Compound of Interest: Magnesium Dichromate (MgCr₂O₇)

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the magnetic properties of this compound (MgCr₂O₇). A comprehensive review of available scientific literature reveals a significant gap in the experimental data for this specific compound. To date, there are no published studies detailing the quantitative magnetic properties, such as magnetic susceptibility or magnetic ordering temperature, of this compound. Similarly, specific experimental protocols for its synthesis and magnetic characterization are not available.